molecular formula C15H14OS B14697614 2-(Methylsulfanyl)-1,2-diphenylethan-1-one CAS No. 32368-19-7

2-(Methylsulfanyl)-1,2-diphenylethan-1-one

Katalognummer: B14697614
CAS-Nummer: 32368-19-7
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: AKLVSKZFNIRPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a diphenylethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one typically involves the reaction of 2-bromo-1,2-diphenylethan-1-one with methylthiolate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Additionally, the diphenylethanone structure can interact with biological macromolecules, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylsulfonyl)-1,2-diphenylethan-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-(Methylsulfinyl)-1,2-diphenylethan-1-one: Contains a sulfinyl group instead of a sulfanyl group.

Uniqueness

2-(Methylsulfanyl)-1,2-diphenylethan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfinyl analogs. This uniqueness makes it valuable for specific applications where the reactivity of the sulfanyl group is desired.

Eigenschaften

CAS-Nummer

32368-19-7

Molekularformel

C15H14OS

Molekulargewicht

242.3 g/mol

IUPAC-Name

2-methylsulfanyl-1,2-diphenylethanone

InChI

InChI=1S/C15H14OS/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3

InChI-Schlüssel

AKLVSKZFNIRPDR-UHFFFAOYSA-N

Kanonische SMILES

CSC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.